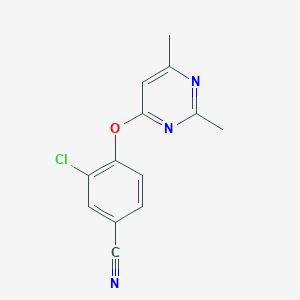
3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile, also known as CPYOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPYOB belongs to the class of benzoxazole nitriles, which have been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile is not fully understood. However, it has been proposed that 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. Additionally, 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has been found to inhibit the activity of the proteasome, a complex of enzymes that is responsible for the degradation of proteins.
Biochemical and Physiological Effects:
3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has been found to inhibit the replication of HIV-1 and HCV.
Advantages and Limitations for Lab Experiments
3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. Moreover, 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research. However, 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile also has some limitations. Its mechanism of action is not fully understood, and its toxicity and pharmacokinetics have not been extensively studied.
Future Directions
There are several future directions for research on 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its anti-cancer properties in vivo, using animal models. Moreover, further research is needed to understand the mechanism of action of 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile and its potential toxicity and pharmacokinetics. Finally, 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile could be further modified to improve its potency and selectivity towards specific targets.
Synthesis Methods
The synthesis of 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile involves the reaction of 4-chloro-3-nitrobenzonitrile with 2,6-dimethyl-4-hydroxypyrimidine in the presence of a base, followed by reduction of the resulting nitro compound with zinc in acetic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has been shown to have anti-viral activity against HIV-1 and HCV.
properties
IUPAC Name |
3-chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8-5-13(17-9(2)16-8)18-12-4-3-10(7-15)6-11(12)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUQLZZFPTZKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


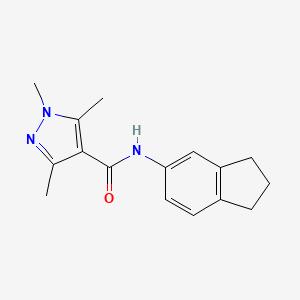
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
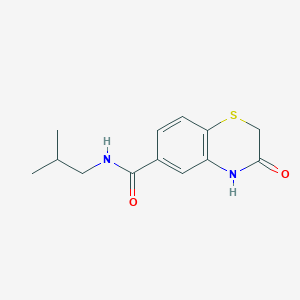
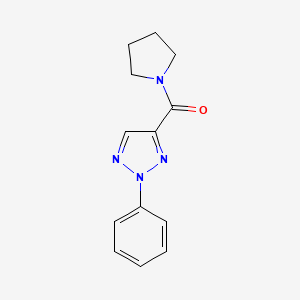
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
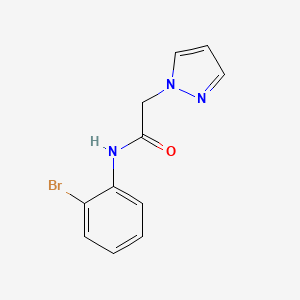

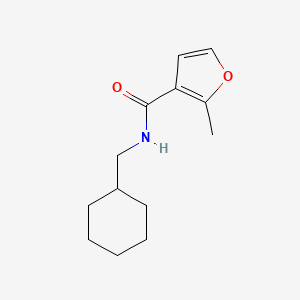
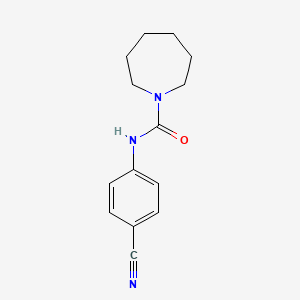

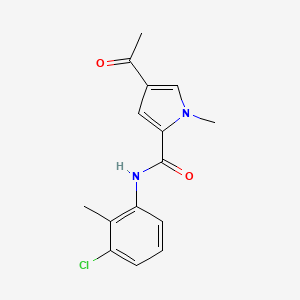

![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)